molecular formula C18H20N2O2 B11832953 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one

3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one

Cat. No.: B11832953
M. Wt: 296.4 g/mol
InChI Key: AXRVTZQAAJBOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger reaction, which involves the reaction of an imine with a ketene.

Example Reaction:

    Reactants: 4-ethoxybenzaldehyde, p-toluidine, and a ketene precursor.

    Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a controlled temperature (e.g., 0-5°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenyl-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one
  • 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one

Uniqueness

3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-1-(4-ethoxyphenyl)-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-3-22-15-10-8-14(9-11-15)20-17(16(19)18(20)21)13-6-4-12(2)5-7-13/h4-11,16-17H,3,19H2,1-2H3

InChI Key

AXRVTZQAAJBOCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.